N-(3-chloro-4-fluorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring and a thiadiazine ring, which are both known for their significant pharmacological activities. The presence of chloro and fluoro substituents on the phenyl ring further enhances its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of dibenzoylacetylene with triazole derivatives. This reaction is carried out under catalyst-free conditions at room temperature, resulting in high yields . The process is efficient and straightforward, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature and solvent choice, can be optimized to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
N-(3-CHLORO-4-FLUOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits significant antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also possess significant biological activities and are used in medicinal chemistry.
Uniqueness
N-(3-CHLORO-4-FLUOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to the presence of chloro and fluoro substituents on the phenyl ring, which enhance its biological activity. Additionally, its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C23H17ClFN5OS |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H17ClFN5OS/c24-17-13-16(11-12-18(17)25)26-22(31)20-19(14-7-3-1-4-8-14)29-30-21(27-28-23(30)32-20)15-9-5-2-6-10-15/h1-13,19-20,29H,(H,26,31) |
InChI Key |
VPYUVBZONUAIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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